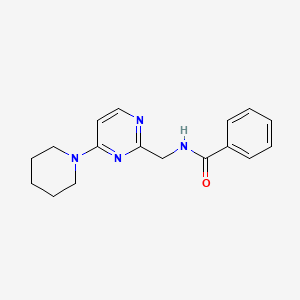
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide” is a chemical compound that has been studied for its potential applications in the field of medicine . It belongs to the class of organic compounds known as N-acylpyrrolidines .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in several studies . The structure of the compound was confirmed using spectral data .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied . The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed . The compound was synthesized as a white powder with a melting point of 85–87°C .Scientific Research Applications
Synthesis and Characterization
- Nonaqueous Capillary Electrophoresis : A study developed a nonaqueous capillary electrophoretic separation technique for imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl)benzamide, and others. This method is highlighted for its simplicity, effectiveness, and low cost, making it promising for quality control of similar compounds (Ye et al., 2012).
Bioactivity Studies
Antineoplastic Properties : Flumatinib, a novel antineoplastic tyrosine kinase inhibitor structurally similar to N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide, showed promising results in Phase I clinical trials for chronic myelogenous leukemia (CML) in China. The study identified main metabolites and metabolic pathways of flumatinib in humans, providing insights into its pharmacokinetics and potential therapeutic effects (Gong et al., 2010).
Histone Deacetylase Inhibition : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is a small molecule histone deacetylase (HDAC) inhibitor with selective efficacy against HDACs 1-3 and 11. It demonstrates significant antitumor activity both in vitro and in vivo, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Anti-Angiogenic and DNA Cleavage Activities : Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide were synthesized and characterized for their ability to inhibit in vivo angiogenesis and exhibit DNA cleavage activities. These compounds demonstrated significant potential as anticancer agents through their anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Synthesis and Antimicrobial Activity : Research on 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides revealed significant antimicrobial activity against several strains of microbes. This demonstrates the versatility of this compound derivatives in the development of new antimicrobial agents (Desai et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the activity of tyrosine kinases .
Mode of Action
It is suggested that similar compounds bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
Related compounds have been shown to inhibit angiogenesis and induce dna cleavage .
Pharmacokinetics
It is suggested that similar compounds with a tpsa >140 a o are expected to have poor oral bioavailability .
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra .
properties
IUPAC Name |
N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(14-7-3-1-4-8-14)19-13-15-18-10-9-16(20-15)21-11-5-2-6-12-21/h1,3-4,7-10H,2,5-6,11-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXNBBWYQVQNFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

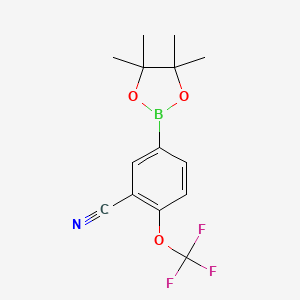
![N-(5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2573583.png)
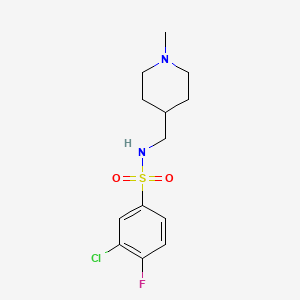
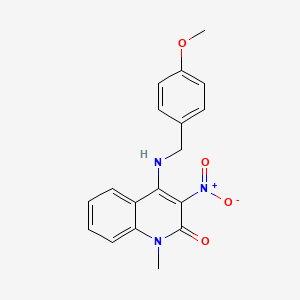

![N-[4-[2-(naphthalene-1-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2573593.png)
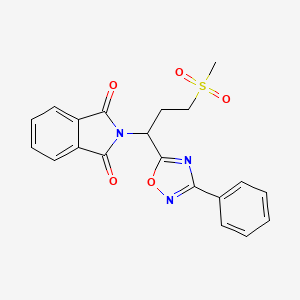
![5-Azaspiro[2.6]non-7-ene;hydrochloride](/img/structure/B2573596.png)
![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate](/img/structure/B2573597.png)
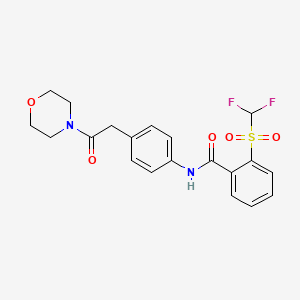
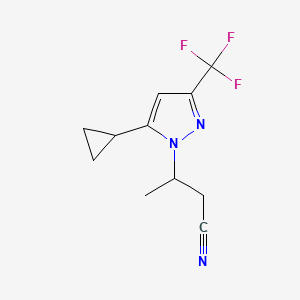
![6-(3,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2573603.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-propylacetamide](/img/structure/B2573604.png)
